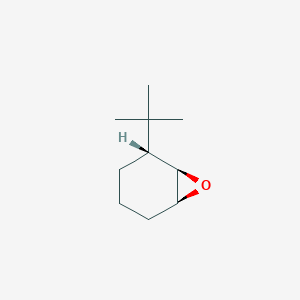![molecular formula C11H21ClO2 B14715641 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane CAS No. 14112-72-2](/img/structure/B14715641.png)
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is an organic compound with the molecular formula C11H21ClO2 and a molecular weight of 220.736 g/mol . This compound is characterized by the presence of a butoxy group and a chloropropenyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane typically involves the reaction of 1-chloro-3-butoxypropene with butanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as , , or in polar aprotic solvents like (DMSO) or (DMF).
Oxidation: Oxidizing agents like (KMnO4) or (CrO3) in acidic or basic media.
Reduction: Reducing agents such as (NaBH4) or (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of the butoxy and chloropropenyl groups allows it to participate in substitution and addition reactions, targeting specific molecular sites and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol
- 1-(1-Butoxy-3-dibutoxyphosphorylpropoxy)butane
- 1-(1-Butoxy-2-chloroethoxy)butane
- 1-(1-Butoxy-2-chloropropoxy)butane
Uniqueness
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
14112-72-2 |
|---|---|
Molekularformel |
C11H21ClO2 |
Molekulargewicht |
220.73 g/mol |
IUPAC-Name |
1-(1-butoxy-3-chloroprop-2-enoxy)butane |
InChI |
InChI=1S/C11H21ClO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
FNKYVBHMXAZXFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C=CCl)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


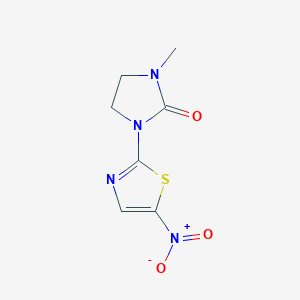
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)

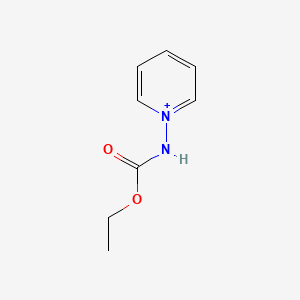
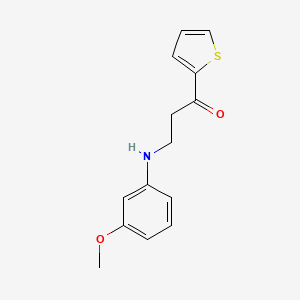
![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
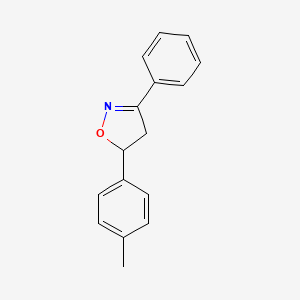


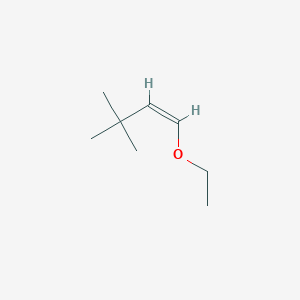

![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
